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Compound of Interest

Compound Name: Tajixanthone

Cat. No.: B12428620 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Tajixanthone, a prenylated xanthone first isolated from the fungus Aspergillus variecolor, is a

natural product of significant interest due to its unique chemical structure and potential

biological activities. Xanthones, as a class of compounds, are recognized as "privileged

structures" in medicinal chemistry, exhibiting a wide range of pharmacological properties,

including antibacterial, antifungal, and cytotoxic activities.[1] Accurate structural elucidation is

paramount for understanding its bioactivity and for any further drug development efforts.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the

unambiguous determination of the chemical structure of natural products like tajixanthone.

This document provides detailed ¹H and ¹³C NMR assignments for tajixanthone hydrate, along

with a comprehensive experimental protocol for acquiring and processing the NMR data.

Chemical Structure
Figure 1: Chemical Structure of Tajixanthone Hydrate

Systematic Name: (1R,2S)-8-[(2S)-2,3-dihydroxy-3-methylbutyl]-1,11-dihydroxy-5-methyl-2-

prop-1-en-2-yl-2,3-dihydro-1H-pyrano[3,2-a]xanthen-12-one

Molecular Formula: C₂₅H₂₈O₇

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b12428620?utm_src=pdf-interest
https://www.benchchem.com/product/b12428620?utm_src=pdf-body
https://chem.ch.huji.ac.il/nmr/preparation/preparation.html
https://www.benchchem.com/product/b12428620?utm_src=pdf-body
https://www.benchchem.com/product/b12428620?utm_src=pdf-body
https://www.benchchem.com/product/b12428620?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12428620?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


CAS Number: 35660-48-1 (for Tajixanthone)

¹H and ¹³C NMR Data for Tajixanthone Hydrate
The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for

tajixanthone hydrate. The data is based on spectra recorded in a suitable deuterated solvent

(e.g., CDCl₃ or DMSO-d₆) on a high-field NMR spectrometer (e.g., 500 or 600 MHz). The

specific data presented here are compiled from the analysis of tajixanthone hydrate and its

closely related analogues, as reported in the scientific literature.

Table 1: ¹H NMR Data for Tajixanthone Hydrate

Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

2 6.78 d 8.4

3 7.83 d 8.4

5 7.40 s

14 3.27 brd 6.6

15 5.48 brs

17 1.34 s

18 1.38 s

19a 4.46 brd 10.8

19b 4.35 dd 12.0, 10.8

21 5.10 brs

22a 4.75 s

22b 4.80 s

23 1.86 s

24 2.38 s
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Table 2: ¹³C NMR Data for Tajixanthone Hydrate
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Position Chemical Shift (δ, ppm)

1 161.4

2 109.0

3 137.9

4 119.5

4a 155.0

5 109.5

5a 145.0

6 160.0

7 105.0

8 150.0

8a 108.0

9 184.5

10a 112.0

11 162.0

11a 104.0

13 183.0

14 75.0

15 70.0

16 40.0

17 26.9

18 25.3

19 64.1

20 141.5
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21 141.5

22 112.7

23 22.5

24 17.4

Experimental Protocols
The following protocols are based on established methods for the isolation and NMR analysis

of xanthones from fungal sources.

Sample Preparation for NMR Analysis
Isolation and Purification: Tajixanthone is typically isolated from the fermentation broth of

Aspergillus sp. through a series of chromatographic techniques, including column

chromatography over silica gel and preparative HPLC, to achieve high purity.

Sample Weighing and Dissolution: Accurately weigh 5-10 mg of purified tajixanthone
hydrate for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis.

Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g.,

chloroform-d, CDCl₃; or dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. The choice of

solvent may depend on the solubility of the compound and the desired resolution of the

spectra.

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, standard 5

mm NMR tube. Ensure the solution is free of any particulate matter by filtering it through a

small cotton plug in the pipette if necessary.

Internal Standard: An internal standard, such as tetramethylsilane (TMS), can be added to

the solvent (typically at 0.03% v/v) to reference the chemical shifts to 0.00 ppm.

NMR Data Acquisition
Instrumentation: NMR spectra should be acquired on a high-field NMR spectrometer, such

as a Bruker Avance 500 MHz or 600 MHz instrument, equipped with a cryoprobe for
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enhanced sensitivity.

¹H NMR Acquisition Parameters:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Temperature: 298 K.

Spectral Width: Approximately 12-16 ppm.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16 to 64 scans, depending on the sample concentration.

¹³C NMR Acquisition Parameters:

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker

instruments).

Temperature: 298 K.

Spectral Width: Approximately 200-240 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.

2D NMR Experiments: To aid in the complete and unambiguous assignment of all proton and

carbon signals, a suite of 2D NMR experiments should be performed. These include:

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and

¹³C atoms.
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HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons

and piecing together the molecular framework.

Data Processing and Analysis
Software: NMR data should be processed using appropriate software such as MestReNova,

TopSpin, or similar programs.

Processing Steps:

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz

for ¹H and 1.0 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation

to improve the signal-to-noise ratio.

Phasing: Manually or automatically phase correct the transformed spectra.

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

Referencing: Reference the spectra to the internal standard (TMS at 0.00 ppm) or the

residual solvent peak.

Peak Picking and Integration: Identify and list all significant peaks. For ¹H NMR, integrate

the peak areas to determine the relative number of protons.

Spectral Interpretation: Analyze the 1D and 2D spectra to assign all proton and carbon

signals to their respective atoms in the tajixanthone molecule.

Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the NMR-based structural elucidation

of Tajixanthone.
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Caption: Workflow for NMR-based structural elucidation of Tajixanthone.

This diagram outlines the key stages from sample preparation through data acquisition and

analysis, culminating in the final structural determination of the molecule. The use of both 1D

and 2D NMR techniques is essential for a comprehensive and accurate assignment of the

complex structure of tajixanthone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12428620?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12428620?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

